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Compound of Interest

Compound Name: Propylphosphonic acid

Cat. No.: B109138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic data for propylphosphonic acid. It includes detailed

experimental protocols for spectral acquisition and a summary of key spectral data presented in

tabular format for easy reference. Additionally, a visualization of the reaction mechanism for a

common application of its anhydride derivative is provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For propylphosphonic acid (CH₃CH₂CH₂P(O)(OH)₂), ¹H, ¹³C, and ³¹P NMR

spectroscopy provide valuable insights into its molecular framework.

Data Summary
The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling

constants (J) in Hertz (Hz) for propylphosphonic acid. The data is compiled from various

spectral databases and is typically referenced to a standard (e.g., TMS for ¹H and ¹³C, 85%

H₃PO₄ for ³¹P). Note that chemical shifts can be influenced by the solvent used.

Table 1: ¹H NMR Spectral Data for Propylphosphonic Acid
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Protons
Chemical Shift (δ)
in ppm (Solvent)

Multiplicity
Coupling Constant
(J) in Hz

CH₃ ~0.95 (CDCl₃) Triplet (t) J(H,H) ≈ 7.5

CH₂ (middle) ~1.65 (CDCl₃)
Sextet of doublets

(sdt)

J(H,H) ≈ 7.5, J(P,H) ≈

18

CH₂ (adjacent to P) ~1.75 (CDCl₃) Doublet of triplets (dt)
J(P,H) ≈ 18, J(H,H) ≈

7.5

P-OH Variable, broad singlet Singlet (s) -

Table 2: ¹³C NMR Spectral Data for Propylphosphonic Acid

Carbon
Chemical Shift (δ)
in ppm (Solvent)

Multiplicity
Coupling Constant
(J) in Hz

CH₃ ~16 (CDCl₃) Doublet (d) J(P,C) ≈ 5

CH₂ (middle) ~17 (CDCl₃) Doublet (d) J(P,C) ≈ 15

CH₂ (adjacent to P) ~26 (CDCl₃) Doublet (d) J(P,C) ≈ 140

Table 3: ³¹P NMR Spectral Data for Propylphosphonic Acid

Phosphorus
Chemical Shift (δ) in ppm
(Solvent)

Multiplicity

P ~33 (DMSO-d₆) Singlet (s) (proton decoupled)

Experimental Protocols
Sample Weighing: Accurately weigh 10-20 mg of propylphosphonic acid for ¹H NMR and

50-100 mg for ¹³C NMR into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect

chemical shifts.[1]
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Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If

necessary, sonication can be used to aid dissolution.

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Referencing: An internal standard, such as tetramethylsilane (TMS) for organic solvents or a

phosphate standard for ³¹P NMR, may be added for accurate chemical shift referencing.[2]

For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer.

These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-12 ppm.

Number of Scans: 16-64, depending on concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 200-250 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

³¹P NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: -50 to 50 ppm (can be adjusted based on the expected chemical shift).

Number of Scans: 128-256.
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Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups within a molecule by measuring the

absorption of infrared radiation.

Data Summary
The table below lists the characteristic IR absorption bands for propylphosphonic acid. The

peak positions are given in wavenumbers (cm⁻¹).

Table 4: IR Spectral Data for Propylphosphonic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2800-3000 Strong, Broad O-H stretch (from P-OH)

2960-2850 Medium-Strong C-H stretch (alkyl)

~1465 Medium C-H bend (alkyl)

1150-1250 Strong P=O stretch

950-1050 Strong P-O stretch

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy[7][8][9]
ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with

minimal preparation.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty crystal.

Sample Application: Place a small amount of propylphosphonic acid (a few milligrams for a

solid, or a single drop for a liquid) directly onto the ATR crystal, ensuring complete coverage

of the crystal surface.
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Pressure Application: If the sample is a solid, apply pressure using the instrument's pressure

arm to ensure good contact between the sample and the crystal.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added

to obtain a spectrum with a good signal-to-noise ratio. The spectral range is typically 4000-

400 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber.

Application in Synthesis: T3P® Mediated Amide
Bond Formation
Propylphosphonic anhydride (T3P®) is a widely used coupling reagent in organic synthesis,

particularly for the formation of amide bonds from carboxylic acids and amines. Its advantages

include high yields, low epimerization, and water-soluble byproducts that are easily removed

during workup.[3][4][5][6][7]

Reaction Workflow
The following diagram illustrates the general workflow for an amide coupling reaction using

T3P®.
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Caption: General workflow for T3P® mediated amide bond formation.

Signaling Pathway/Reaction Mechanism
The mechanism of T3P® mediated amide bond formation involves the activation of the

carboxylic acid by T3P®, followed by nucleophilic attack of the amine.
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Caption: Mechanism of T3P® mediated amide bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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